Isosinensetin
Overview
Description
Isosinensetin is a polymethoxylated flavone, a type of flavonoid compound, which is isolated from various plant sources such as trifoliate orange peel and cat’s whiskers (Orthosiphon stamineus) leaves . It has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects .
Mechanism of Action
Isosinensetin is a polymethoxylated flavonoid found in several citrus fruits and Orthosiphon aristatus var. aristatus . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .
Target of Action
The primary target of this compound is the human bitter taste receptor subtype hTAS2R50 . This receptor is a G protein-coupled receptor localized in the taste buds of the tongue and non-lingual organs, including the brain, lung, kidney, and gastrointestinal (GI) tract . Another significant target of this compound is the protein tyrosine phosphatase 1B (PTP1B) , a major regulator of glucose homeostasis and energy metabolism .
Mode of Action
This compound activates hTAS2R50 and stimulates the secretion of Glucagon-like peptide 1 (GLP-1) through the Gβγ-mediated pathway in NCI-H716 cells . It also exhibits PTP1B inhibitory activity, acting as a noncompetitive inhibitor against PTP1B .
Biochemical Pathways
The activation of hTAS2R50 by this compound leads to an increase in intracellular Ca2+, which is suppressed by the IP3R inhibitor 2-APB as well as the PLC inhibitor U73122 . This suggests that TAS2Rs alter the physiological state of enteroendocrine L cells in a PLC-dependent manner .
Pharmacokinetics
The in silico ADME prediction revealed that this compound is a good drug-like candidate . More in vivo studies in various animal models including toxicity, pharmacokinetic, pharmacodynamic, and bioavailability studies are required to assess its efficacy and safety .
Result of Action
This compound upregulates proglucagon mRNA and stimulates GLP-1 secretion . It also inhibits the formation of intersegmental vessels (ISVs) and dorsal longitudinal anastomotic vessels (DLAVs) when transgenic zebrafish embryos are incubated for 24 hours .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, it is more abundant in the peel than other parts of citrus fruits . Furthermore, the efficacy of this compound can be influenced by factors such as the presence of other compounds and the pH of the environment.
Biochemical Analysis
Biochemical Properties
Isosinensetin interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit P-glycoprotein (P-gp), a protein that plays a crucial role in drug metabolism and resistance .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate the injury of human bronchial epithelial cells induced by fine particular matter . It increases cell viability and decreases the levels of pro-inflammatory factors in cell culture supernatant .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the ROS-Nrf2/NF-кB signaling pathway, which plays a crucial role in cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found to increase cell viability and decrease pro-inflammatory factors in cell culture supernatant .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as sinensetin have been studied. For instance, sinensetin demonstrated potent inhibition on the formation of intersegmental vessels and dorsal longitudinal anastomotic vessels in transgenic zebrafish embryos .
Metabolic Pathways
It has been found to inhibit P-glycoprotein (P-gp), which plays a crucial role in drug metabolism .
Transport and Distribution
It has been found to inhibit P-glycoprotein (P-gp), which plays a crucial role in drug transport .
Subcellular Localization
It has been found to inhibit P-glycoprotein (P-gp), which is typically localized in the plasma membrane and plays a crucial role in drug transport .
Preparation Methods
Isosinensetin can be extracted from natural sources using methods such as ethanol-assisted supercritical carbon dioxide extraction . This method involves using supercritical carbon dioxide combined with ethanol to extract the compound from plant materials at specific temperatures and pressures. The optimal conditions for this extraction are typically around 40-80°C and 10-30 MPa .
Chemical Reactions Analysis
Isosinensetin undergoes various chemical reactions, including oxidation and reduction. It can interact with reagents such as hydrogen peroxide and sodium borohydride under specific conditions to form different products. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Chemistry: It is used as a model compound in studies involving flavonoid chemistry and extraction techniques.
Medicine: It exhibits therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
- Sinensetin
- Rosmarinic acid
Isosinensetin stands out due to its distinct molecular interactions and therapeutic potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(24-3)10-17(25-4)19(26-5)20(18)27-14/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCWETIUOAGWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348199 | |
Record name | Isosinensetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isosinensetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17290-70-9 | |
Record name | Isosinensetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17290-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosinensetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017290709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosinensetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOSINENSETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z99S38LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isosinensetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 207 °C | |
Record name | Isosinensetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isosinensetin interact with biological targets to exert its effects?
A1: Research indicates that this compound can activate the human bitter taste receptor subtype hTAS2R50. [] This activation subsequently triggers the Gβγ-mediated signaling pathway, leading to increased Glucagon-like peptide 1 (GLP-1) secretion in NCI-H716 cells. [] Furthermore, this compound increases intracellular Ca2+ levels, a process inhibited by IP3R and PLC inhibitors, suggesting its influence on the physiological state of enteroendocrine L cells through a PLC-dependent mechanism. [] this compound also appears to upregulate proglucagon mRNA and stimulate GLP-1 secretion, effects suppressed by silencing Gα-gust and hTAS2R50. []
Q2: What are the potential therapeutic implications of this compound's interaction with hTAS2R50 and GLP-1 secretion?
A2: The ability of this compound to stimulate GLP-1 secretion through hTAS2R50 activation suggests its potential as a therapeutic agent for diabetes mellitus. GLP-1 plays a crucial role in glucose homeostasis, and its enhancement could benefit individuals with impaired glucose regulation. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol.
Q4: Is there spectroscopic data available to confirm the structure of this compound?
A5: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) have confirmed the structure of this compound isolated from various sources, including Folium Citri Reticulatae and Citrus aurantium L. subspecies amara L. [, ] These techniques provide detailed information about the compound's structure, confirming its identity.
Q5: What analytical techniques are commonly employed to characterize and quantify this compound in various matrices?
A5: Several techniques are used to analyze this compound, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet diode array detection (HPLC-UV/DAD) or mass spectrometry (HPLC-MS), HPLC allows for the separation and quantification of this compound in complex mixtures like citrus juices and plant extracts. [, , ]
- Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and resolution for analyzing this compound in biological samples like rat plasma. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): In combination with techniques like time-of-flight (TOF) mass spectrometry (LCMS-IT-TOF), it enables the identification and structural characterization of this compound in essential oils and plant extracts. [, ]
Q6: What is known about the solubility of this compound, and how does it relate to its bioavailability and potential applications?
A7: Research exploring supercritical carbon dioxide extraction from Orthosiphon stamineus leaves highlights the solubility of this compound in ethanol-assisted supercritical carbon dioxide. [] This finding suggests that utilizing such extraction techniques could improve the bioavailability and extraction efficiency of this compound from natural sources, potentially enhancing its therapeutic applications.
Q7: What evidence supports the potential efficacy of this compound in preclinical models?
A7: Studies have demonstrated the in vitro and in vivo efficacy of this compound in several contexts:
- Anti-inflammatory and gastroprotective effects: The dichloromethane fraction of Murcott mandarin leaves, containing this compound, showed significant anti-inflammatory activity by inhibiting COX and 5-LOX enzymes in vitro and protecting against alcohol-induced gastric ulcers in rats. [] These findings suggest its potential in managing inflammatory conditions and gastric ulcers.
- Amelioration of spleen deficiency: Research on aged Guang Chenpi (dried Citrus reticulata ‘Chachi’ pericarp) revealed that this compound, alongside other flavonoids, correlated with improved fatigue, depression behaviors, D-xylose and gastrin secretion, and upregulated occludin expression in spleen deficiency mice models. [] This finding suggests potential applications in addressing spleen deficiency-related conditions.
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